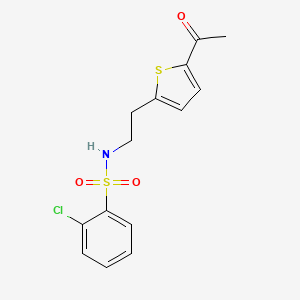

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonamide core linked to a 5-acetylthiophen-2-yl ethyl group. The compound combines a halogenated aromatic sulfonamide with a thiophene-based substituent, a structural motif associated with diverse biological activities, including anticancer and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROJALWXIRHLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Sulfonamide Formation: Finally, the ethylated thiophene derivative is reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorine atom in the benzenesulfonamide moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, methanol as solvent.

Substitution: Amines or thiols, base like triethylamine, solvent like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide

- Molecular Formula: C13H12ClNO2S

- CAS Number: 2034348-00-8

Key Features:

- Contains a thiophene ring with an acetyl group.

- Substituted with a chlorobenzene sulfonamide moiety.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its biological activity.

Potential Applications:

- Antimicrobial Activity: Research indicates that thiophene derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Studies have shown that certain thiophene compounds can inhibit cancer cell growth by targeting specific molecular pathways.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. This compound demonstrated promising results, particularly against breast cancer cells, with an IC50 value of 12 µM .

Materials Science

The compound's thiophene structure lends itself to applications in organic electronics.

Applications:

- Organic Semiconductors: Thiophene derivatives are known for their ability to facilitate charge transport, making them suitable for use in organic photovoltaic cells and field-effect transistors.

Data Table: Organic Semiconductor Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Charge Mobility | Moderate |

| Thermal Stability | Moderate |

Biological Studies

Beyond medicinal applications, the compound is also utilized in biological research.

Research Focus:

- Investigating the interaction of thiophene derivatives with biological targets such as enzymes and receptors.

Mechanism of Action:

The mechanism involves binding to specific sites on proteins, potentially altering their function and leading to therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects . The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(Aryl/Heteroaryl)-2-Chlorobenzenesulfonamide Derivatives

Bułakowska et al. (2020) synthesized a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives (e.g., compounds 4–21 ) and evaluated their anticancer activity . Key comparisons include:

- Substituent Effects : Replacing the 5-acetylthiophen-2-yl ethyl group with pyrazole, imidazole, or substituted aryl groups alters cytotoxicity. For example, compound 21 (N-(3,5-dibromophenyl)-2-chlorobenzenesulfonamide) exhibited selective activity against leukemia (GI₅₀ = 0.47 µM) .

- Electronic Properties : The 2-chloro substituent in the target compound contrasts with derivatives bearing 4-chloro or 4-fluoro groups, which exhibit distinct hydrogen-bonding patterns in crystal structures .

Table 1: Structural and Activity Comparison of Selected Analogues

Thiophene-Containing Sulfonamides

- NAT-1 showed moderate anti-inflammatory activity, suggesting the acetylthiophene group in the target compound could enhance solubility for similar applications .

Crystallographic and Physicochemical Properties

The target compound’s parent structure, 2-chlorobenzenesulfonamide, crystallizes in the monoclinic Cc space group, forming a 3D hydrogen-bonded network via N–H···O interactions . In contrast:

- 4-Chlorobenzenesulfonamide : Crystallizes in the P21/n space group, with tighter packing due to para-substitution .

- N-(5-Chloro-2-methylphenyl)benzenesulfonamide : The methyl group at the ortho position introduces steric hindrance, reducing hydrogen-bonding efficiency compared to the target compound’s ethyl-thiophene chain .

Table 2: Crystallographic Data Comparison

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an acetyl group and an ethyl chain, linked to a chlorobenzenesulfonamide moiety. The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : Using methods such as the Gewald reaction.

- Acetylation : Acetylating the thiophene ring with acetic anhydride.

- Ethylation : Reacting the acetylated thiophene with ethyl bromide.

- Sulfonamide Formation : Reacting with 2-chlorobenzenesulfonyl chloride.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of anti-inflammatory and potential anticancer applications.

The mechanism of action primarily involves the inhibition of specific enzymes or receptors, similar to other sulfonamide derivatives. This can lead to effects such as:

- Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

- Potential modulation of calcium channels, impacting cardiovascular functions.

Research Findings

Recent studies have highlighted the compound's activity in various biological contexts:

- Anti-inflammatory Activity :

- Anticancer Potential :

Table 1: Biological Activity of Related Compounds

Table 2: Synthesis Steps and Yields

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Thiophene Formation | Sulfur, α-methylene carbonyl compound | 75 |

| Acetylation | Acetic anhydride | 80 |

| Ethylation | Ethyl bromide | 70 |

| Sulfonamide Formation | 2-chlorobenzenesulfonyl chloride | 85 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves refluxing intermediates such as 5-acetylthiophen-2-ethylamine with 2-chlorobenzenesulfonyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride). Post-reaction workup includes ice quenching, filtration, and purification via recrystallization or column chromatography. For structurally analogous sulfonamides, sodium bicarbonate wash and acid reprecipitation are critical to isolate the product .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation.

- Collecting diffraction data (e.g., at 296 K, Mo-Kα radiation).

- Refining structural parameters (bond lengths, angles) with R-factors < 0.05 for accuracy.

SHELX programs are robust for small-molecule refinement, and hydrogen-bonding networks can be analyzed to validate packing interactions .

Intermediate Research Questions

Q. What spectroscopic techniques are critical for characterizing the compound’s purity and functional groups?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., in CDOD) identify aromatic protons (δ 7.4–8.0 ppm), acetyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ ~5–6 ppm). Coupling constants resolve substituent positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks). Fragmentation patterns distinguish sulfonamide moieties from thiophene-acetyl groups .

- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm) and carbonyl (C=O, ~1680 cm) groups validate functional groups .

Q. How can computational methods predict the compound’s reactivity or interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., dopamine D3 receptors) by simulating ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence of this sulfonamide derivative?

- Methodological Answer :

- Environmental Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis (pH 4–9), photolysis (UV light), and microbial degradation via LC-MS/MS .

- Partition Coefficients : Determine log (octanol-water) via shake-flask methods and solubility in aqueous buffers to model bioaccumulation potential .

- Toxicity Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD 202/203 protocols .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar sulfonamides?

- Methodological Answer :

- Meta-Analysis : Systematically compare data across studies, focusing on variables like assay conditions (pH, temperature) and cell lines. For example, discrepancies in IC values may arise from differences in receptor isoform expression .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., halogen replacement, acetyl group modification) to isolate critical pharmacophores. Use ANOVA to statistically validate trends .

- Crystallographic Validation : Resolve ambiguous binding modes by co-crystallizing the compound with target proteins (e.g., dopamine receptors) to confirm interaction sites .

Q. How can researchers optimize experimental protocols for high-throughput screening of sulfonamide derivatives?

- Methodological Answer :

- Automated Synthesis : Employ flow chemistry or parallel synthesis reactors to generate compound libraries.

- Microplate Assays : Use fluorescence polarization (FP) or TR-FRET (time-resolved Förster resonance energy transfer) for rapid binding affinity measurements.

- Data Pipelines : Integrate cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate data analysis and prioritize hits based on ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.